molecular formula C11H11N3O2 B7803860 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Cat. No.: B7803860
M. Wt: 217.22 g/mol
InChI Key: RWAXUQGGIRTSSW-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-nitro-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a 3-methylphenylmethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole typically involves the reaction of 3-methylbenzyl chloride with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: 1-[(3-Methylphenyl)methyl]-4-amino-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

1-(3-methylbenzyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole: Similar structure but with a different position of the methyl group on the phenyl ring.

    1-[(3-Methylphenyl)methyl]-4-amino-1H-pyrazole: Reduced form of the nitro compound.

    1-[(3-Methylphenyl)methyl]-4-chloro-1H-pyrazole: Substituted derivative with a chloro group instead of a nitro group.

Uniqueness

1-(3-methylbenzyl)-4-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a 3-methylphenylmethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-3-2-4-10(5-9)7-13-8-11(6-12-13)14(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAXUQGGIRTSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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